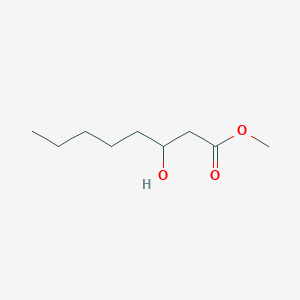

Methyl 3-hydroxyoctanoate

Description

Historical Context and Emerging Research Significance

Historically, research interest in compounds like methyl 3-hydroxyoctanoate (B1259324) grew with the study of natural products and microbial metabolism. It has been identified as a volatile ester naturally present in some fruit juices. lookchem.com However, its primary significance in academic and industrial research emerged from the field of biodegradable polymers.

Methyl 3-hydroxyoctanoate is a key monomeric unit of medium-chain-length polyhydroxyalkanoates (mcl-PHAs), which are polyesters synthesized by various bacteria, notably species of Pseudomonas, as intracellular carbon and energy storage materials. ethz.chresearchgate.nettudelft.nl These biopolymers have garnered significant attention as environmentally friendly alternatives to conventional petroleum-based plastics due to their biodegradability. tudelft.nl For instance, Pseudomonas putida can produce PHAs where the (R)-3-hydroxyoctanoate unit is a major constituent. ethz.chresearchgate.net Research has focused on understanding and optimizing the biosynthesis of these polymers from various carbon sources, including palm kernel oil and sugarcane molasses. jmb.or.krmdpi.com

Beyond its role in biopolymers, this compound is a valuable chiral synthon—a building block used in the targeted synthesis of more complex, high-value molecules. ethz.ch Its bifunctional nature, containing both a hydroxyl group and a methyl ester, makes it a versatile precursor for producing pharmaceuticals, vitamins, and pheromones. ethz.chrwth-aachen.de The development of efficient methods, both chemical and biocatalytic, to produce enantiomerically pure this compound is thus an active area of research. lookchem.comnih.gov

Stereochemical Considerations and Enantiomeric Importance in Research

The chemical structure of this compound includes a chiral center at the third carbon atom (C3), the site of the hydroxyl group. vulcanchem.com This chirality means the compound exists as two non-superimposable mirror images, or enantiomers: (R)-methyl 3-hydroxyoctanoate and (S)-methyl 3-hydroxyoctanoate. The specific spatial arrangement, or stereochemistry, of these enantiomers is critical, as it dictates their biological activity and suitability as precursors for other chiral molecules.

In research, the (R)-enantiomer is of particular importance. It serves as a key intermediate in the synthesis of various biologically active natural products. lookchem.com A notable example is the synthesis of (R)-(-)-massoialactone, a natural compound with potential applications. lookchem.com The production of enantiopure compounds is a significant challenge in organic chemistry, and research has explored multiple pathways to achieve this for this compound.

Biotechnological routes often provide high enantioselectivity. For example, the hydrolysis of PHAs produced by bacteria like Pseudomonas putida yields (R)-3-hydroxyalkanoic acids with an extremely high enantiomeric excess (ee) of over 99.9%. ethz.chresearchgate.net Enzymatic methods are also highly specific. Alcohol dehydrogenases, for instance, can exhibit a strong preference for one enantiomer over the other. nih.gov Research has been conducted to engineer enzymes, such as the alcohol dehydrogenase from Candida parapsilosis (cpADH5), to enhance their activity and selectivity towards the (R)-enantiomer of methyl 3-hydroxyalkanoates. nih.gov

Chemical synthesis provides an alternative route. Asymmetric hydrogenation of the precursor, methyl 3-oxooctanoate, using chiral metal catalysts like ruthenium-SYNPHOS complexes, can produce the desired enantiomer with excellent stereocontrol. lookchem.com The ability to selectively synthesize either the (R) or (S) enantiomer is crucial, as the biological function of a final product, such as an insect pheromone, can be exclusive to one specific stereoisomer. researchgate.net

Structure

3D Structure

Properties

IUPAC Name |

methyl 3-hydroxyoctanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H18O3/c1-3-4-5-6-8(10)7-9(11)12-2/h8,10H,3-7H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FHWBTAQRRDZDIY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC(CC(=O)OC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H18O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70276098 | |

| Record name | Methyl 3-hydroxyoctanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70276098 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

174.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7367-87-5, 85549-54-8 | |

| Record name | Methyl 3-hydroxyoctanoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7367-87-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl 3-hydroxyoctanoate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007367875 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Methyl 3-hydroxyoctanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70276098 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methyl 3-hydroxyoctanoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.028.107 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | METHYL 3-HYDROXYOCTANOATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UQU7C4XEV7 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies for Methyl 3 Hydroxyoctanoate

Chemical Synthesis Approaches

Asymmetric Reduction of β-Keto Esters

The asymmetric reduction of β-keto esters stands as a prominent method for producing chiral β-hydroxy esters like methyl 3-hydroxyoctanoate (B1259324). This approach often utilizes biocatalysts, such as baker's yeast or isolated enzymes, to achieve high enantioselectivity. oup.comnih.gov The reduction of methyl 3-oxooctanoate, the corresponding β-keto ester, can yield optically pure (R)- or (S)-methyl 3-hydroxyoctanoate depending on the specific enzyme and reaction conditions employed. tandfonline.com For instance, certain enzymes from baker's yeast exhibit a preference for reducing larger substrates, making them suitable for the synthesis of medium-chain-length β-hydroxy esters. oup.com The stereoselectivity of these reductions can be influenced by factors like the age of the mycelium in the case of whole-cell catalysis with Geotrichum candidum. tandfonline.com

Hologram Quantitative Structure-Activity Relationship (HQSAR) models have been developed to predict the conversion and enantiomeric excess for the bioreduction of a series of β-ketoesters. scielo.br These models suggest that the structure of the entire β-ketoester scaffold, including the ester group, influences the molecular conformation within the enzyme's active site, thereby dictating the stereochemical outcome of the reduction. scielo.br

Ruthenium-Catalyzed Asymmetric Hydrogenation

Ruthenium-catalyzed asymmetric hydrogenation offers a powerful chemical alternative for the synthesis of chiral β-hydroxy esters. This method typically involves the use of a ruthenium catalyst complexed with a chiral ligand, such as BINAP (2,2'-bis(diphenylphosphino)-1,1'-binaphthyl). orgsyn.orgwikipedia.org The hydrogenation of methyl 3-oxooctanoate in the presence of a suitable BINAP-ruthenium catalyst can afford methyl 3-hydroxyoctanoate with high enantiomeric excess. orgsyn.org

The efficiency and stereoselectivity of these reactions can be significantly influenced by the specific catalyst system and reaction conditions. For example, the addition of hydrogen chloride to a Ru(OCOCH₃)₂[(R)-BINAP] catalyst system was found to facilitate the hydrogenation of methyl 3-oxobutanoate, yielding the corresponding (R)-hydroxy ester in high yield and enantiomeric excess. orgsyn.org These catalytic systems have been successfully applied to the synthesis of various chiral intermediates for pharmaceuticals, such as the antibiotic carbapenem. wikipedia.org

Table 1: Key Features of Ruthenium-Catalyzed Asymmetric Hydrogenation

| Feature | Description |

|---|---|

| Catalyst | Typically a Ruthenium(II) complex. |

| Chiral Ligand | BINAP and its derivatives are commonly used to induce asymmetry. orgsyn.orgrsc.org |

| Substrate | β-keto esters, such as methyl 3-oxooctanoate. lookchem.com |

| Product | Chiral β-hydroxy esters, for example, (R)- or (S)-methyl 3-hydroxyoctanoate. tandfonline.com |

| Advantages | High enantioselectivity and applicability to a range of substrates. orgsyn.org |

Reformatsky Reaction-Based Synthesis of β-Hydroxy Esters

The Reformatsky reaction provides a classic and versatile method for the synthesis of β-hydroxy esters. wikipedia.org This reaction involves the condensation of an aldehyde or ketone with an α-halo ester in the presence of metallic zinc. wikipedia.org For the synthesis of this compound, this would involve the reaction of hexanal (B45976) with a methyl haloacetate.

One of the key advantages of the Reformatsky reaction is its tolerance to a variety of functional groups and its applicability under neutral aqueous conditions. wikipedia.org The reaction has been optimized for the synthesis of a series of medium-chain-length 3-hydroxy esters, including this compound, with reported yields as high as 85%. thieme-connect.comorganic-chemistry.orgthieme-connect.com The use of wet THF as a solvent has been shown to significantly improve yields with aliphatic aldehydes. thieme-connect.com

Table 2: Yields of Methyl 3-Hydroxyalkanoates via Reformatsky Reaction

| Product | Yield (%) | Reference |

|---|---|---|

| Methyl 3-Hydroxyhexanoate (B1247844) | 90 | thieme-connect.com |

| This compound | 85 | thieme-connect.comthieme-connect.com |

Anionic Polymerization for Poly(2-methyl-3-hydroxyoctanoate) Synthesis

While not a direct synthesis of the monomer, the anionic polymerization of α-methyl-β-pentyl-β-propiolactone leads to the formation of poly(2-methyl-3-hydroxyoctanoate). nih.govacs.orgresearchgate.netresearchgate.net This polyester (B1180765) is an analog of natural α-methyl-branched polyhydroxyalkanoates (PHAs). acs.org The polymerization is typically initiated by supramolecular complexes of potassium methoxide (B1231860) or potassium hydroxide (B78521) with a crown ether like 18-crown-6 (B118740). nih.govacs.org

The structure of the resulting polymer is characterized by repeating units of 2-methyl-3-hydroxyoctanoate. acs.org The polymerization proceeds via an addition-elimination mechanism involving a β-hydrogen transfer. researchgate.net The molecular weight and polydispersity of the polymer can be controlled by the choice of initiator. For instance, using a supramolecular complex of 18-crown-6 with potassium methoxide resulted in a polymer with a number average molecular weight (Mn) of 2100 and a polydispersity index (Mw/Mn) of 1.2. acs.org

Chemoenzymatic Synthesis Strategies

Directed Evolution of Alcohol Dehydrogenases for Chiral Methyl 3-Hydroxyalkanoate Production

Chemoenzymatic strategies combine the selectivity of enzymes with the efficiency of chemical reactions. Directed evolution of alcohol dehydrogenases (ADHs) has emerged as a powerful tool for creating biocatalysts with desired properties for the synthesis of chiral alcohols, including β-hydroxy esters. rsc.orgnih.gov This technique involves generating libraries of mutant enzymes and screening them for improved activity, stability, and stereoselectivity towards a specific substrate. uni-greifswald.de

By evolving ADHs, it is possible to tailor their substrate specificity and enhance their performance for the asymmetric reduction of β-ketoesters to produce specific enantiomers of β-hydroxyalkanoates. jiangnan.edu.cn For example, ADHs can be engineered to efficiently reduce a range of ketones and ketoesters, providing access to optically pure building blocks for pharmaceuticals and other fine chemicals. nih.govresearchgate.net This approach allows for the development of robust biocatalysts capable of functioning under industrial process conditions. rsc.org

Lipase-Catalyzed Reactions for Enantiomeric Resolution

The enantioselective properties of lipases have been extensively harnessed for the kinetic resolution of racemic mixtures, providing a powerful tool for the synthesis of enantiopure compounds. In the context of this compound, lipase-catalyzed reactions, primarily through transesterification, have been investigated to separate its enantiomers.

Kinetic resolution relies on the differential reaction rates of the two enantiomers with a particular enzyme. In a typical lipase-catalyzed transesterification for resolving racemic this compound, the enzyme selectively acylates one enantiomer at a much faster rate than the other. This results in a mixture of an acylated enantiomer and the unreacted, enantiomerically enriched alcohol. The success of this method hinges on the enantioselectivity of the lipase (B570770), often expressed as the enantiomeric ratio (E). A high E value signifies a greater difference in the reaction rates of the enantiomers, leading to higher enantiomeric excess (ee) of both the product and the remaining substrate at approximately 50% conversion.

Several lipases have been screened for their efficacy in resolving 3-hydroxyesters. While extensive research has been conducted on shorter-chain 3-hydroxyesters like ethyl 3-hydroxybutyrate (B1226725), studies on this compound have also been reported. For instance, research has shown that while various enzymes and acylating agents have been used to resolve long-chain 3-hydroxyesters, the best results for methyl (S)-3-hydroxyoctanoate yielded an enantiomeric excess of 78% at a 49% conversion rate. technion.ac.il

The choice of lipase is critical. Lipases from different microbial sources, such as Candida antarctica lipase B (CALB), Pseudomonas cepacia lipase (PCL), and lipases from Candida rugosa and Burkholderia sp., exhibit varying degrees of enantioselectivity towards different substrates. technion.ac.ilutupub.fi CALB, often immobilized as Novozym 435, is a widely used and highly effective biocatalyst for the resolution of various secondary alcohols due to its broad substrate specificity and high enantioselectivity. ntnu.nonih.govmdpi.com

The reaction conditions, including the acyl donor and the solvent, also play a significant role in the outcome of the resolution. Irreversible acyl donors, such as vinyl acetate (B1210297) or isopropenyl acetate, are often employed to drive the reaction forward and prevent the reverse reaction. kyoto-u.ac.jpresearchgate.net The organic solvent can influence the enzyme's conformation and, consequently, its activity and enantioselectivity. kyoto-u.ac.jp Solvents like diisopropyl ether and tert-butyl methyl ether have been successfully used in lipase-catalyzed resolutions. utupub.fi

The general scheme for a lipase-catalyzed kinetic resolution of racemic this compound via transesterification can be depicted as follows:

(rac)-Methyl 3-hydroxyoctanoate + Acyl Donor (R)-Methyl 3-acetoxyoctanoate + (S)-Methyl 3-hydroxyoctanoate

In this representative reaction, the lipase preferentially acylates the (R)-enantiomer, leaving the (S)-enantiomer unreacted. The resulting ester and the unreacted alcohol can then be separated by standard chromatographic techniques.

The following table summarizes findings from studies on the lipase-catalyzed resolution of related 3-hydroxyesters, which provide insights into the potential methodologies applicable to this compound.

| Lipase Source | Substrate | Acyl Donor | Solvent | Product | Enantiomeric Excess (ee) | Conversion (%) | Reference |

| Candida antarctica Lipase B (CALB) | Racemic Ethyl 3-hydroxybutyrate | Vinyl acetate | Solvent-free | (S)-Ethyl 3-hydroxybutyrate | >96% | 60% | technion.ac.il |

| Pseudomonas cepacia Lipase | Racemic Dimethyl-3-methylenesuccinate | Vinyl acetate | Acetone | (+)-Acetate | 98% | 46% (yield) | uniovi.es |

| Candida rugosa Lipase (CRL) | Racemic Licarbazepine | Vinyl benzoate | TBME | (R)-Ester | 77% | - | uniovi.es |

| Candida antarctica Lipase B (CALB) | Racemic 1,3-Butanediol | Vinyl acetate | Solvent-free | (R)-1,3-Butanediol diacetate | >95% | ~50% | mdpi.com |

This table is interactive. You can sort the columns by clicking on the headers.

Biosynthetic Pathways of Methyl 3 Hydroxyoctanoate and Its Polymeric Forms

Microbial Biosynthesis of 3-Hydroxyoctanoate (B1259324) Monomers

The ability to synthesize and accumulate PHAs containing 3-hydroxyoctanoate is a characteristic feature of many bacteria, particularly those from the Pseudomonas genus. However, advancements in metabolic engineering have enabled the production of these monomers in other industrially relevant microorganisms.

Fluorescent pseudomonads belonging to the rRNA homology group I are well-known producers of mcl-PHAs, which are composed of 3-hydroxy fatty acids with chain lengths from 6 to 14 carbons. nih.govgriffith.edu.au The composition of the accumulated polymer is highly dependent on the carbon source provided. nih.gov When grown on octane (B31449) or octanoic acid, the resulting PHA is predominantly composed of 3-hydroxyoctanoate monomers. nih.govnih.govplos.org

Pseudomonas putida : This species is a versatile and robust producer of mcl-PHAs. Strains like P. putida GPo1 (also known as P. oleovorans GPo1) and KT2440 have been extensively studied for their ability to accumulate high levels of PHO when fed with octanoate (B1194180). nih.govplos.org For instance, P. putida GPo1 can accumulate PHO up to 60% of its cell dry mass. nih.gov

Pseudomonas oleovorans : Historically one of the first bacteria identified to produce mcl-PHAs from alkanes, P. oleovorans efficiently converts C8 substrates like octane and octanoate into polymers rich in 3-hydroxyoctanoate. nih.govnih.govasm.org

Pseudomonas aeruginosa : This species is also a known producer of mcl-PHAs. nih.govasm.org Like other pseudomonads, the monomer composition of the PHA it produces is directly related to the provided fatty acid substrate.

Other Pseudomonas Species : The ability to synthesize mcl-PHAs is a common feature among fluorescent pseudomonads. asm.orgasm.org Species such as P. fluorescens, P. flava, and P. chlororaphis have been identified as producers of PHAs composed of medium-chain-length 3-hydroxy fatty acids. nih.govasm.org

Table 1: Selected Pseudomonas Species and their Role in 3-Hydroxyoctanoate Production

| Species | Common Strains | Primary Substrate for 3-HO Production | Key Findings |

|---|---|---|---|

| Pseudomonas putida | GPo1, KT2440 | Octanoic acid, Octane | Accumulates high levels of PHO, often exceeding 50% of cell dry weight. nih.govplos.org |

| Pseudomonas oleovorans | GPo1 (ATCC 29347) | Octanoic acid, Octane | A model organism for mcl-PHA production; polymer composition reflects the C8 substrate. nih.govnih.gov |

| Pseudomonas aeruginosa | Various | Fatty acids | Capable of producing mcl-PHAs from various fatty acids and gluconate. nih.govnih.govnih.gov |

Bacillus subtilisand RecombinantEscherichia coliin Biosynthesis

While pseudomonads are natural producers, other bacteria have been engineered or found to synthesize these polymers.

Bacillus subtilis : Some species of the genus Bacillus are known to accumulate PHAs. researchgate.net While more commonly associated with short-chain-length PHAs like poly(3-hydroxybutyrate), studies have shown that consortia of P. putida and B. subtilis can be used for the production of PHO from sodium octanoate. researchgate.net Furthermore, B. subtilis has been successfully used as a host for expressing PHA synthase genes from other bacteria to produce various types of PHAs. scispace.com

Recombinant Escherichia coli : As a non-PHA-accumulating bacterium, E. coli is an ideal host for the heterologous production of specific PHAs due to the absence of a native depolymerization system. researchgate.netmdpi.com By introducing genes for an mcl-PHA synthase (e.g., phaC1 from P. aeruginosa) and engineering metabolic pathways, recombinant E. coli can produce mcl-PHAs. nih.govnih.gov When grown on gluconate, the polymer produced by engineered E. coli consists mainly of 3-hydroxyoctanoate monomers. nih.gov Blocking the β-oxidation pathway and introducing specific enzymes can further tailor the monomer composition. nih.gov

Factors Influencing Biosynthetic Yield and Monomer Composition

The production of polyhydroxyalkanoates (PHAs), which are microbial polyesters, is significantly affected by various environmental and nutritional factors. researchgate.net These biopolymers are accumulated by a wide range of bacteria as intracellular carbon and energy storage materials, typically under conditions of unbalanced nutrient availability. nih.govnih.gov The yield of these polymers and the specific composition of their monomeric units, such as 3-hydroxyoctanoate, are directly influenced by the cultivation conditions. nih.gov Key factors that can be manipulated to control the biosynthetic output include the type of carbon substrate provided and the presence of nutrient stress conditions. nih.govnih.gov

The choice of carbon source is a critical determinant of the final PHA yield, as well as the type and proportion of monomers incorporated into the polymer chain. nih.govresearchgate.net Microorganisms can utilize a wide variety of carbon substrates, which are broadly classified into two groups: those structurally related to the PHA monomers and those that are structurally unrelated. nih.gov

Structurally related substrates, such as fatty acids and plant oils, are typically metabolized via the β-oxidation pathway. nih.govnih.gov The chain length of the fatty acid substrate often directly correlates with the monomer composition of the resulting medium-chain-length PHA (mcl-PHA). nih.gov For instance, when Pseudomonas species are grown on fatty acids like octanoate or decanoate, the primary monomers in the accumulated PHA are 3-hydroxyoctanoate and 3-hydroxydecanoate (B1257068), respectively. researchgate.net Research has shown that feeding sodium octanoate as the sole carbon source to Pseudomonas mendocina or a consortium of Pseudomonas putida and Bacillus subtilis can lead to the production of a homopolymer, poly-3-hydroxyoctanoate (P(3HO)). researchgate.net

Structurally unrelated carbon sources, such as sugars (e.g., glucose), glycerol, or volatile fatty acids, are first converted to acetyl-CoA through pathways like glycolysis. researchgate.net This acetyl-CoA then serves as a precursor for the de novo fatty acid biosynthesis pathway, which generates the hydroxyalkanoate monomers for polymerization into mcl-PHAs. researchgate.net The monomer composition of PHAs produced from these substrates can be more varied. nih.gov For example, waste cooking oil, which contains a mix of fatty acids like oleic acid, palmitic acid, and linoleic acid, has been used to produce PHAs containing a variety of monomers, including 3-hydroxybutyrate (B1226725), 3-hydroxyhexanoate (B1247844), 3-hydroxyoctanoate, 3-hydroxydecanoate, and 3-hydroxydodecanoate. researchgate.net

The influence of different fatty acids on PHA production by Pseudomonas putida Bet001 has been systematically studied, demonstrating how the carbon source directly impacts polymer accumulation and monomeric makeup. nih.gov The findings from this research are summarized in the table below.

Table 1: Effect of Various Fatty Acid Carbon Sources on PHA Biosynthesis by Pseudomonas putida Bet001 nih.gov

| Carbon Substrate (Fatty Acid) | PHA Accumulation (% of Cell Dry Weight) | Monomer Composition (mol%) |

|---|---|---|

| Octanoic Acid (C8:0) | 68.9 | 3-hydroxyhexanoate (11), 3-hydroxyoctanoate (89) |

| Decanoic Acid (C10:0) | 65.5 | 3-hydroxyhexanoate (18), 3-hydroxyoctanoate (45), 3-hydroxydecanoate (37) |

| Lauric Acid (C12:0) | 55.4 | 3-hydroxyhexanoate (15), 3-hydroxyoctanoate (33), 3-hydroxydecanoate (40), 3-hydroxydodecanoate (12) |

| Myristic Acid (C14:0) | 52.1 | 3-hydroxyhexanoate (12), 3-hydroxyoctanoate (25), 3-hydroxydecanoate (35), 3-hydroxydodecanoate (28) |

| Palmitic Acid (C16:0) | 49.7 | 3-hydroxyhexanoate (10), 3-hydroxyoctanoate (22), 3-hydroxydecanoate (33), 3-hydroxydodecanoate (27), 3-hydroxytetradecanoate (B1260086) (8) |

| Oleic Acid (C18:1) | 60.5 | 3-hydroxyheptanoate (5), 3-hydroxyoctanoate (15), 3-hydroxynonanoate (10), 3-hydroxydecanoate (35), 3-hydroxydodecanoate (35) |

The accumulation of PHAs, including polymers containing methyl 3-hydroxyoctanoate, is a common microbial response to nutrient stress, particularly when a carbon source is available in excess. nih.govfrontiersin.org The limitation of essential nutrients such as nitrogen, phosphorus, or oxygen triggers a metabolic shift where, instead of cell division, the organism channels the excess carbon into the synthesis and storage of PHA granules. frontiersin.orgtandfonline.com

Nitrogen limitation is a widely employed and effective strategy to enhance PHA production. nih.govtandfonline.com When microorganisms are subjected to a high carbon-to-nitrogen (C/N) ratio, cell proliferation slows down due to the lack of nitrogen for synthesizing proteins and nucleic acids. researchgate.net This condition leads to an intracellular surplus of acetyl-CoA from the carbon source metabolism, which is then directed towards the PHA biosynthetic pathway. tandfonline.com Studies have demonstrated that nitrogen-limiting conditions can significantly increase PHA accumulation, with some activated sludge biomass reaching a PHA content as high as 59% of the cell's dry weight. researchgate.net

Phosphorus limitation is another stress condition that induces PHA synthesis. nih.govfrontiersin.org Phosphorus is a vital component of nucleic acids (DNA and RNA) and phospholipids. When its availability is restricted, cell growth is inhibited, leading to the diversion of carbon flux towards PHA storage. frontiersin.orgnih.gov Research comparing nitrogen and phosphorus limitation has shown that both conditions promote PHA accumulation, although the effectiveness can vary depending on the microbial species and specific process conditions. researchgate.netnih.gov For some strains, nitrogen starvation leads to higher PHA content compared to phosphorus starvation. researchgate.net These nutrient-deficient conditions are crucial for creating the necessary physiological trigger for bacteria to synthesize and store these biopolymers. nih.gov

Enzymatic and Biocatalytic Transformations Involving Methyl 3 Hydroxyoctanoate

Alcohol Dehydrogenases in Oxidation and Reduction of Hydroxyalkanoates

Alcohol dehydrogenases (ADHs) are a class of enzymes that facilitate the interconversion between alcohols and aldehydes or ketones. wikipedia.org In the context of methyl 3-hydroxyoctanoate (B1259324), ADHs play a crucial role in both its oxidation to the corresponding ketone and the reduction of the ketoester to the chiral alcohol.

The alcohol dehydrogenase from Candida parapsilosis (cpADH5) is known for its ability to catalyze the reversible oxidation of chiral alcohols. nih.gov However, its efficiency with substrates having small substituents near the alcohol group can be limited. nih.gov Through protein engineering, the substrate scope of cpADH5 has been expanded to improve its activity towards medium-chain methyl 3-hydroxy fatty acids like methyl 3-hydroxyoctanoate. nih.govrwth-aachen.de Specifically, mutations at positions L119 and W286 have been identified as key to enhancing the oxidation of these substrates. nih.govrwth-aachen.de For instance, the W286A mutant showed a significant increase in Vmax and a decrease in Km for methyl 3-hydroxyhexanoate (B1247844). nih.gov Furthermore, a double mutant, L119M/W286S, exhibited a more than 30-fold increase in activity towards this compound, a substrate for which the wild-type enzyme showed no conversion. nih.govrwth-aachen.de

The stereoselectivity of ADHs is a critical aspect of their application. For example, an (S)-specific secondary alcohol dehydrogenase from Nocardia fusca has been shown to oxidize β-hydroxyacid esters. tandfonline.com Conversely, NADP-dependent (R)-specific alcohol dehydrogenases, such as the one from Lentilactobacillus kefiri, can catalyze the reduction of ketones like 2-octanone (B155638) to the corresponding (2R)-octan-2-ol. uniprot.org This highlights the potential to use different ADHs to produce specific enantiomers of hydroxyalkanoates. The enantiopreference of cpADH5 was even inverted for methyl 3-hydroxybutyrate (B1226725) through mutagenesis, demonstrating the tunability of these biocatalysts. nih.govresearchgate.net

The application of ADHs often requires a cofactor regeneration system to be economically viable. matthey.com This is typically achieved by using a second enzyme, such as glucose dehydrogenase or formate (B1220265) dehydrogenase, and its corresponding substrate to continuously reduce the oxidized cofactor (NAD⁺ or NADP⁺). matthey.com

Table 1: Engineered Alcohol Dehydrogenase Variants for Improved Activity on Methyl 3-Hydroxyalkanoates

| Enzyme Variant | Substrate | Improvement | Reference |

| cpADH5 W286A | Methyl 3-hydroxyhexanoate | 5.5-fold increase in Vmax, 9.6-fold decrease in Km | nih.gov |

| cpADH5 L119M/W286S | This compound | >30-fold improved activity | nih.govrwth-aachen.de |

| cpADH5 L119M/W286S | Methyl 3-hydroxybutyrate | Inverted enantiopreference (>20-fold improvement for R-enantiomer) | nih.gov |

Methylketone Synthase (MKS) Activity and 3-Keto Acid Decarboxylation

Methyl ketones are naturally occurring compounds found in various organisms, including plants and fungi, where they can act as signaling molecules or defense compounds. nih.gov Their biosynthesis often involves the decarboxylation of 3-keto acids, a reaction that can be catalyzed by methylketone synthases (MKS). nih.gov

The formation of methyl ketones from fatty acids is hypothesized to proceed through pathways related to fatty acid β-oxidation. nih.gov In this process, a 3-ketoacyl-CoA intermediate is formed. This intermediate can then be acted upon by a thioesterase to yield a free 3-keto acid. osti.gov In some systems, like wild tomatoes, a two-enzyme system is involved. Methylketone Synthase 2 (MKS2) acts as a thioesterase that hydrolyzes 3-ketoacyl-acyl carrier proteins (ACPs) to release 3-keto acids. nih.govoup.comsemanticscholar.org Subsequently, Methylketone Synthase 1 (MKS1), an atypical α/β-hydrolase, catalyzes the decarboxylation of the liberated 3-keto acid to produce the final methyl ketone. nih.govoup.comrcsb.org

The 3-keto acid intermediate, such as 3-oxooctanoic acid derived from octanoic acid, is unstable and can undergo spontaneous decarboxylation, particularly at elevated temperatures. oup.com However, the enzymatic catalysis by MKS1 significantly accelerates this reaction under physiological conditions. nih.govoup.com The active site of MKS1 contains a novel catalytic dyad (Thr-18 and His-243) that facilitates the decarboxylation through a concerted mechanism, leading to the formation of an enol intermediate that then tautomerizes to the methyl ketone. nih.govresearchgate.net

While direct studies on the conversion of this compound by MKS are not prevalent, the pathway provides a clear route from the corresponding 3-keto acid. The oxidation of this compound by an alcohol dehydrogenase would yield methyl 3-oxooctanoate, which could then be a substrate for decarboxylation to produce 2-heptanone.

Lipase-Catalyzed Polycondensation Reactions for Block Copolymer Synthesis

Lipases are versatile enzymes that can catalyze not only the hydrolysis of esters but also their synthesis through esterification and transesterification reactions. This catalytic activity has been harnessed for the synthesis of polyesters, including polyhydroxyalkanoates (PHAs).

Enzyme-catalyzed polycondensation is a valuable method for synthesizing block copolymers, which are polymers composed of two or more different monomer blocks. nih.gov This approach has been successfully used to create thermoplastic block copolyesters containing poly[(R)-3-hydroxybutyrate] (PHB) and poly[(R)-3-hydroxyoctanoate] (PHO) blocks. nih.gov

In a typical reaction, diols of pre-synthesized polymer blocks, such as PHB-diol and PHO-diol, are reacted with a divinyl ester, like divinyl adipate (B1204190), in the presence of an immobilized lipase (B570770), such as Novozym 435. nih.gov This one- or two-step polycondensation results in the formation of a block copolymer. For example, the reaction of PHB-diol and PHO-diol with divinyl adipate yielded a block poly(HB-co-HO) with randomly arranged blocks. nih.gov

The properties of the resulting copolymers can be tailored by adjusting the composition and length of the initial polymer blocks. These enzymatically synthesized block copolymers often exhibit desirable thermal and mechanical properties, making them attractive as biodegradable and biocompatible materials.

Cytochrome P450 Enzymes (e.g., CYP4F11) in Omega-Oxidation of 3-Hydroxy Fatty Acids

Omega (ω)-oxidation is an alternative pathway for fatty acid metabolism that involves the oxidation of the terminal methyl group (the ω-carbon). wikipedia.orgmicrobenotes.com This pathway is particularly important for medium-chain fatty acids and becomes more prominent when β-oxidation is impaired. wikipedia.orgmicrobenotes.com The enzymes responsible for ω-oxidation are primarily located in the smooth endoplasmic reticulum of liver and kidney cells. wikipedia.org

The first and rate-limiting step of ω-oxidation is the hydroxylation of the ω-carbon, a reaction catalyzed by cytochrome P450 monooxygenases. wikipedia.orgmicrobenotes.com Several members of the CYP4F subfamily, including CYP4F11, are key enzymes in this process. wikipedia.orgnih.gov

Research has shown that human liver microsomes can convert 3-hydroxy fatty acids, such as 3-hydroxystearate (B1262300) and 3-hydroxypalmitate (B1262271), into their ω-hydroxylated metabolites. nih.gov The human enzyme CYP4F11 has been identified as a predominant catalyst for the ω-oxidation of 3-hydroxy fatty acids. nih.govuniprot.org It efficiently catalyzes the terminal oxidation of long-chain 3-hydroxy fatty acids, playing a role in the biosynthesis of long-chain 3-hydroxydicarboxylic acids. uniprot.orgresearchgate.net While direct kinetic data for this compound is not explicitly detailed in the provided context, the established activity of CYP4F11 on other 3-hydroxy fatty acids suggests its potential role in the ω-oxidation of 3-hydroxyoctanoate.

The kinetic parameters for the microsomal metabolism of 3-hydroxystearate and 3-hydroxypalmitate have been determined, and the values for recombinant CYP4F11 are comparable to those of native microsomes, further supporting its significant role in this metabolic pathway. nih.gov The ω-hydroxylation of 3-hydroxy fatty acids by CYP4F11 may be important in pathological conditions where there is an increase in circulating levels of these fatty acids due to enhanced mobilization or impaired mitochondrial β-oxidation. nih.gov

Table 2: Kinetic Parameters for the Metabolism of 3-Hydroxy Fatty Acids

| Substrate | Enzyme Source | Km (µM) | Vmax (min⁻¹) | Reference |

| 3-Hydroxystearate | Human Liver Microsomes | 55 | 8.33 | nih.gov |

| 3-Hydroxypalmitate | Human Liver Microsomes | 56.4 | 14.2 | nih.gov |

| 3-Hydroxystearate | Recombinant CYP4F11 | 53.5 | 13.9 | nih.gov |

| 3-Hydroxypalmitate | Recombinant CYP4F11 | 105.8 | 70.6 | nih.gov |

Role of Methyl 3 Hydroxyoctanoate As a Chiral Synthon and Chemical Building Block

Precursor for Bioactive Natural Products

The enantiomers of methyl 3-hydroxyoctanoate (B1259324) are crucial starting materials for the synthesis of several naturally occurring compounds with significant biological activities. The specific stereochemistry of the methyl 3-hydroxyoctanoate dictates the chirality of the final product, making its enantiopure forms highly sought after.

Synthesis of Gloeosporone

(R)-methyl 3-hydroxyoctanoate is a key reactant in the multi-stage synthesis of Gloeosporone. nih.gov Gloeosporone is a 14-membered macrolide that acts as an autoinhibitor of spore germination in certain fungi. nih.govresearchgate.net The synthesis of this complex natural product relies on the precise stereochemistry offered by the (R)-enantiomer of this compound to establish the correct configuration at one of the chiral centers within the macrolide ring. nih.gov Asymmetric reduction of β-keto esters is a common method employed to produce the required (R)-3-hydroxyoctanoate methyl ester for this synthesis. nih.gov

Synthesis of Massoialactone and other δ-Lactones

(R)-3-hydroxyoctanoate serves as a crucial intermediate in the synthesis of (R)-(-)-massoialactone, an α,β-unsaturated δ-lactone. nih.govresearchgate.net This natural product, isolated from sources like Cryptocarya massoia and jasmine flowers, is known for its use in natural medicine and its presence in various food flavors and essential oils. nih.gov A key step in the synthesis of massoialactone involves the asymmetric hydrogenation of a β-keto ester using a ruthenium-SYNPHOS® catalyst to stereoselectively form the hydroxyl group, resulting in (R)-3-hydroxyoctanoate with excellent enantioselectivity. researchgate.net This intermediate is then further elaborated to construct the final six-membered lactone ring. researchgate.net

Furthermore, (R)-3-hydroxyoctanoate is also a precursor for the synthesis of other δ-lactones, such as the δ-lactone of 3,5-dihydroxydecanoic acid. nih.govresearchgate.net These syntheses often utilize methods like baker's yeast reduction of methyl-3-oxooctanoate or employ expensive complex metal catalysts for asymmetric hydrogenation to introduce the necessary chiral center. nih.govresearchgate.net

Chiral Building Block in Pharmaceutical Synthesis

The importance of chirality in drug efficacy and safety has led to a high demand for enantiomerically pure compounds in the pharmaceutical industry. researchgate.net Chiral molecules like this compound are valuable synthons, serving as starting materials for the synthesis of fine chemicals including antibiotics, vitamins, and other pharmaceuticals. nih.gov Their utility lies in the presence of a chiral center and easily modifiable functional groups (–OH and –COOH), which can be readily incorporated into larger, more complex drug molecules. nih.gov

The synthesis of these chiral building blocks can be achieved through various methods, including the asymmetric reduction of β-keto esters, a process that can be catalyzed by enzymes or chiral metal-complex catalysts. nih.gov For instance, the enantioselective reduction of methyl 3-oxooctanoate can yield either the (R)- or (S)-enantiomer of this compound, depending on the catalyst used. lookchem.com These enantiopure hydroxy esters are then utilized in the synthesis of various pharmaceutical intermediates.

Intermediates in Fatty Acid Metabolism Research

3-hydroxy medium-chain fatty acids (MCFAs), including 3-hydroxyoctanoate, are natural compounds found in both animal and plant tissues that play a role in cellular metabolism. frontiersin.org They are intermediates in the β-oxidation of fatty acids. nih.gov Research in this area often involves studying the metabolic pathways and the enzymes involved in the breakdown of fatty acids.

Applications of Poly 3 Hydroxyoctanoate Pho and Methyl 3 Hydroxyoctanoate Derived Polymers in Advanced Research

Biodegradable Plastics and Elastomers Research

PHAs are microbial polyesters that serve as a sustainable alternative to conventional petroleum-based plastics. researchgate.net They are biodegradable, thermoprocessable, and can be produced from renewable resources. westminster.ac.uk PHO, in particular, exhibits elastomeric properties, making it suitable for applications requiring flexibility. nih.govnih.gov

The mechanical properties of PHAs can be tailored by altering their monomer composition. srce.hr For instance, copolymers of PHO can range from hard crystalline thermoplastics to soft elastomers. srce.hr Research has focused on blending PHO with other polymers, such as poly(3-hydroxybutyrate) (PHB), to create materials with a range of mechanical properties. tandfonline.com These blends have been investigated for their potential in packaging and other disposable products. researchgate.netsrce.hr

Table 1: Comparison of Mechanical Properties of Selected PHAs

| Polymer | Tensile Strength (MPa) | Elongation at Break (%) | Key Characteristic |

|---|---|---|---|

| Poly(3-hydroxybutyrate) (PHB) | 40 | Low | Crystalline, brittle |

| Poly(3-hydroxyoctanoate) (PHO) | 5 - 16.3 | 300 - 850 | Elastomeric, flexible |

Biomaterials for Medical Implants and Tissue Engineering

The biocompatibility and biodegradability of PHO and its derivatives make them promising materials for a variety of medical applications. nih.govnih.gov They have been investigated for use in medical devices such as sutures, cardiovascular patches, and orthopedic pins. tandfonline.comnih.gov

In tissue engineering, the goal is to create scaffolds that support cell growth and tissue regeneration. mdpi.com PHO-based materials have shown excellent potential in this area, supporting the growth of various cell types, including fibroblasts, chondrocytes, and mesenchymal stem cells. mdpi.com The elastomeric nature of PHO is particularly advantageous for soft tissue engineering applications. soton.ac.uk For instance, PHO has been studied for cardiac tissue engineering, where its mechanical properties resemble those of cardiac muscle. researchgate.netwiley.com

Development of Ceramic-Polymer Composites for Bone Regeneration

To mimic the natural composition of bone, which is a composite of collagen and hydroxyapatite (B223615), researchers are developing ceramic-polymer composites. nih.gov These composites often combine a biodegradable polymer with a ceramic material like hydroxyapatite (HAp) or tricalcium phosphate (B84403) (TCP). nih.govnih.gov

Research has explored the creation of 3D composite scaffolds using polymers and calcium phosphate nanomaterials. nih.govrsc.org In one study, composites of PolyActive™, a poly(ethylene oxide terephthalate)/poly(butylene terephthalate) co-polymer, and hydroxyapatite were prepared. nih.gov Another approach involved using blends of PHO and PHB with selenium-strontium-hydroxyapatite to create films with antibacterial properties for bone regeneration. nih.gov These composite scaffolds aim to provide a supportive environment for bone cells to attach, grow, and differentiate. nih.gov

Scaffolds for Neuronal Cell Guidance

In neural tissue engineering, scaffolds are used to guide the regrowth of nerve cells. rsc.orgacs.org The topography and mechanical properties of these scaffolds are crucial for directing neurite outgrowth. acs.org PHO and its blends have been investigated for creating conduits for peripheral nerve repair. tandfonline.comnih.gov

Studies have shown that aligned electrospun fibers made from PHO blends can enhance the alignment and outgrowth of neuronal cell neurites. acs.org For example, a blend of PHO and PHB (25:75) was found to be particularly effective in supporting the growth and differentiation of neuronal cells. tandfonline.com The piezoelectric properties of some PHAs are also being explored for their potential to stimulate nerve regeneration. nih.gov

Functionalized PHO Derivatives for Enhanced Properties

To further improve the properties of PHO for specific applications, researchers have developed various functionalized derivatives. wiley.com This involves chemically modifying the polymer to introduce new functional groups and capabilities.

Vinylimidazole-Grafted PHO for Antimicrobial Activity and Biocompatibility

Grafting vinylimidazole (VI) onto the PHO backbone (VI-g-PHO) has been shown to enhance both its biocompatibility and antimicrobial properties. nih.govresearchgate.net The grafting process increases the hydrophilicity of the material. nih.gov

In vitro studies demonstrated that VI-g-PHO copolymers support the growth of Chinese hamster ovary cells and reduce the adsorption of blood proteins and platelets, indicating enhanced biocompatibility. nih.gov Furthermore, these copolymers exhibited broad-spectrum antimicrobial activity against Escherichia coli, Staphylococcus aureus, and Candida albicans, with a significant reduction in viable cell counts after treatment. nih.govresearchgate.net

Table 2: Antimicrobial Activity of VI-g-PHO

| Microorganism | Reduction in Viable Cell Count (%) |

|---|---|

| Escherichia coli | >90 |

| Staphylococcus aureus | >90 |

| Candida albicans | >90 |

Data from a study treating cultures with 2.0% (w/v) copolymers for 12 hours. nih.gov

Monohydroxylated PHO Oligomers as Macroinitiators for Block Copolyesters

Creating monohydroxylated PHO oligomers is a key step in synthesizing block copolymers with tailored properties. nih.govacs.org These oligomers, which have a hydroxyl group at one end, can act as macroinitiators for the ring-opening polymerization of other cyclic monomers, such as ε-caprolactone. nih.govacs.orgnih.gov

This approach allows for the creation of diblock copolyesters, such as PHO-b-PCL, where the properties can be controlled by varying the lengths of the PHO and poly(ε-caprolactone) (PCL) blocks. nih.govacs.orgnih.gov This method has been used to modify the crystallinity and degradation characteristics of the resulting polymer, opening up new possibilities for creating advanced biodegradable materials. nih.govacs.org

Enzyme-Catalyzed Synthesis of Block Copolyesters (e.g., P(HB-co-HO))

The quest for environmentally friendly and biocompatible materials has driven research into enzymatic pathways for polymer synthesis. A notable advancement in this area is the enzyme-catalyzed production of block copolyesters, such as poly(3-hydroxybutyrate-co-3-hydroxyoctanoate) (P(HB-co-HO)). These materials are of significant interest as they combine the properties of different polyhydroxyalkanoates (PHAs), offering a versatile platform for advanced applications. The use of enzymes, particularly lipases, in these synthetic processes presents a green alternative to conventional chemical catalysis, which often relies on toxic metal catalysts. acs.org

Research has successfully demonstrated the synthesis of thermoplastic block copolyesters containing poly[(R)-3-hydroxybutyrate] (PHB) and poly[(R)-3-hydroxyoctanoate] (PHO) blocks through lipase-catalyzed polycondensation. acs.orgnih.govresearchgate.net These enzymatic methods can be tailored to produce copolymers with either random or well-defined block arrangements, influencing the final properties of the material.

One-Step and Two-Step Polycondensation

The synthesis of P(HB-co-HO) block copolyesters has been effectively achieved using both one-step and two-step lipase-catalyzed polycondensation methods. acs.orgnih.govresearchgate.net The immobilized lipase (B570770) Novozym 435 is a commonly used catalyst in these reactions. acs.orgnih.govresearchgate.net

In a one-step polycondensation , PHB-diol, PHO-diol, and a vinyl ester, such as divinyl adipate (B1204190), are reacted together in the presence of Novozym 435. acs.orgnih.gov This approach typically results in block copolymers with randomly arranged blocks. acs.orgnih.gov For instance, the reaction of PHB-diol with a number-average molecular weight (Mn) of 3100 g/mol , PHO-diol with an Mn of 3200 g/mol , and divinyl adipate catalyzed by Novozym 435 yielded a block poly(HB-co-HO) with an Mn of 9800 g/mol and a yield of 55%. acs.orgnih.govresearchgate.net

The two-step polycondensation method allows for the synthesis of block copolymers with a more defined A-B-type block arrangement. acs.orgnih.gov This process involves first reacting PHB-diol with an excess of divinyl adipate in the presence of Novozym 435 to produce PHB with vinyl ester end groups. acs.orgnih.gov This intermediate product is then reacted with PHO-diol, again catalyzed by Novozym 435, to form the final block copolyester. acs.orgnih.gov Following this two-step approach, researchers have synthesized block poly(HB-co-HO)s with Mn values ranging from 8800 to 14,200 g/mol and yields between 55% and 62%. acs.orgnih.govresearchgate.net

Research Findings on P(HB-co-HO) Synthesis

Detailed studies have characterized the molecular and thermal properties of enzymatically synthesized P(HB-co-HO). The molecular weights of the resulting copolymers are influenced by the reaction strategy and the molar ratios of the starting materials.

Table 1: Molecular Characteristics of Enzymatically Synthesized P(HB-co-HO)

| Synthesis Method | Reactants | Product Mn ( g/mol ) | Yield (%) | Block Arrangement |

|---|---|---|---|---|

| One-Step Polycondensation | PHB-diol (Mn 3100), PHO-diol (Mn 3200), Divinyl Adipate | 9800 | 55 | Random |

The thermal properties of these block copolyesters demonstrate their potential as thermoplastic materials. Differential scanning calorimetry (DSC) analysis has shown that these materials exhibit melting temperatures (Tm) in the range of 136-153°C and a glass transition temperature (Tg) between -37 to -39°C. acs.orgnih.govresearchgate.net These properties indicate the presence of both hard (from PHB) and soft (from PHO) segments, which is characteristic of thermoplastic elastomers. acs.org

Table 2: Thermal Properties of Enzymatically Prepared Block Poly(HB-co-HO)

| Property | Temperature Range |

|---|---|

| Melting Temperature (Tm) | 136 - 153°C |

The successful enzymatic synthesis of P(HB-co-HO) block copolyesters highlights a sustainable and efficient route to producing advanced biomaterials. acs.org The ability to control the block structure through the selection of the synthetic method opens up possibilities for fine-tuning the material properties for specific research and biomedical applications. acs.orgnih.gov

Advanced Spectroscopic and Analytical Characterization of Methyl 3 Hydroxyoctanoate in Research Contexts

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the unambiguous structural determination of organic molecules, including methyl 3-hydroxyoctanoate (B1259324). It provides detailed information about the carbon-hydrogen framework.

Proton (¹H) NMR spectroscopy confirms the presence and connectivity of hydrogen atoms within the methyl 3-hydroxyoctanoate molecule. The spectrum is characterized by distinct signals corresponding to the methyl ester, the aliphatic chain, and the protons adjacent to the hydroxyl and carbonyl groups. Analysis of chemical shifts, signal multiplicity, and coupling constants allows for the complete assignment of the proton environment. While specific peak assignments can vary slightly based on the solvent and instrument frequency, a representative analysis provides a clear structural fingerprint of the molecule.

Carbon-13 (¹³C) NMR spectroscopy provides information on the carbon skeleton of the molecule. Each unique carbon atom in this compound produces a distinct signal, offering a complementary view to ¹H NMR. In studies of poly(3-hydroxyalkanoates) (PHAs) derived from various carbon sources, ¹³C NMR is crucial for determining the monomer composition and identifying specific carbon labeling patterns. asm.org For instance, research on Pseudomonas putida has utilized ¹³C NMR to analyze the incorporation of labeled substrates into the PHA polymer, with the chemical shifts for the 3-hydroxyoctanoate monomer units being well-established. asm.org The assignments for the carbon atoms in the 3-hydroxyoctanoate unit are consistent across these studies. asm.org

| Carbon Atom | Chemical Shift (δ) in ppm |

|---|---|

| C=O (Ester Carbonyl) | ~172.6 |

| -CH(OH)- | ~67.9 |

| -O-CH₃ (Methyl Ester) | ~51.6 |

| -CH₂-C=O | ~43.0 |

| -CH(OH)-CH₂- | ~36.4 |

| Aliphatic -CH₂- | ~31.6 |

| Aliphatic -CH₂- | ~24.9 |

| Aliphatic -CH₂- | ~22.6 |

| Terminal -CH₃ | ~14.0 |

Mass Spectrometry (MS) Techniques

Mass spectrometry (MS) is a powerful analytical tool used to determine the molecular weight and structure of this compound and its derivatives. Different MS techniques are employed depending on the specific research context, from monomer analysis to the characterization of large polymer chains.

Electrospray Ionization Multistage Mass Spectrometry (ESI-MSⁿ) is a soft ionization technique particularly suited for the detailed structural analysis of thermally labile and non-volatile molecules, such as oligomers and polymers. researchgate.netresearchgate.net In the context of related polyesters like poly(2-methyl-3-hydroxyoctanoate), ESI-MSⁿ has been instrumental in establishing the polymer's structure at a molecular level. researchgate.netresearchgate.net This technique allows for the selection of a specific parent ion from the initial mass spectrum, which can then be subjected to collision-induced dissociation (CID) to generate fragment ions. rsc.org Analyzing these fragments provides insight into the sequence of monomer units and the chemical nature of the end-groups of the polymer chains. researchgate.netresearchgate.net The ability to perform multiple stages of fragmentation (MSⁿ) offers an even deeper understanding of the macromolecular architecture. researchgate.netrsc.org

Gas Chromatography-Mass Spectrometry (GC-MS) is the standard method for the analysis of volatile compounds and is widely used to identify and quantify the monomeric composition of PHAs after their conversion to methyl esters. tandfonline.comtandfonline.com In this procedure, the polymer is subjected to methanolysis to break it down into its constituent methyl 3-hydroxyalkanoate monomers. tandfonline.com The resulting mixture is then analyzed by GC-MS.

This compound, being a key component of many medium-chain-length PHAs, is frequently identified using this method. tandfonline.comresearchgate.net The NIST Mass Spectrometry Data Center reports a prominent peak at a mass-to-charge ratio (m/z) of 103 for this compound, which is a characteristic fragment. nih.gov In GC-MS analysis of PHA monomers, the electron ionization (EI) mass spectrum of this compound typically shows two key fragment ions: one at m/z 103, resulting from the McLafferty rearrangement and cleavage between the C3 and C4 carbons, and another at m/z 74. asm.orgtandfonline.com A study identified the methyl ester of 3-hydroxyoctanoic acid with a gas chromatogram retention time (Rt) of 7.7 minutes. researchgate.net

| Parameter | Value/Description | Reference |

|---|---|---|

| Molecular Formula | C₉H₁₈O₃ | nih.govlarodan.com |

| Molecular Weight | 174.24 g/mol | nih.govlarodan.com |

| Retention Time (Rt) | 7.7 min (example value) | researchgate.net |

| Top Peak (m/z) | 103 | nih.gov |

| Key Fragment Ions (m/z) | 103, 74 | asm.orgtandfonline.com |

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) mass spectrometry is an essential technique for characterizing the mass and structure of synthetic polymers, including oligomers of poly(3-hydroxyoctanoate) (PHO). acs.org This method is particularly useful for analyzing large molecules that are difficult to volatilize or ionize with other techniques.

In the study of PHO oligomers prepared by methanolysis, MALDI-TOF MS analysis has been crucial. acs.orgnih.gov The resulting mass spectra reveal series of peaks, where each peak corresponds to an oligomer of a specific length. The mass difference between adjacent peaks corresponds to the mass of the repeating monomer unit (3-hydroxyoctanoate). Detailed analysis of these spectra has confirmed the presence of linear PHO oligomers that possess a methyl ester at one end and a hydroxyl group at the other, which is vital information for their subsequent use as macroinitiators in copolymer synthesis. acs.orgnih.gov

Fourier Transform Infrared (FT-IR) Spectroscopy for Functional Group Analysis

Fourier Transform Infrared (FT-IR) spectroscopy is a powerful, non-destructive technique used to identify the functional groups present in a molecule. By measuring the absorption of infrared radiation by the sample, an FT-IR spectrum is generated, which provides a molecular "fingerprint." For this compound, FT-IR analysis is crucial for confirming the presence of its key functional groups: the hydroxyl (-OH) group and the methyl ester (-COOCH₃) group. researchgate.netresearchgate.net

The analysis of the FT-IR spectrum of this compound, or polymers containing it, reveals characteristic absorption bands. The presence of a broad absorption band in the region of 3200–3600 cm⁻¹ is indicative of the O-H stretching vibration of the hydroxyl group. wvu.edupressbooks.pub The carbonyl (C=O) stretching vibration of the ester group gives rise to a strong, sharp peak typically found between 1700 and 1740 cm⁻¹. wvu.eduplos.org Furthermore, the C-O stretching vibrations of the ester group are expected to appear in the 1000–1300 cm⁻¹ range. wvu.edu The C-H stretching of the alkane parts of the molecule is observed around 2850–2960 cm⁻¹. libretexts.org In studies involving polyhydroxyalkanoates, the carbonyl-ester peak is a key indicator of PHA production. plos.org

Table 1: Characteristic FT-IR Absorption Bands for this compound

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| Hydroxyl (-OH) | O-H Stretch | 3200 - 3600 | Strong, Broad |

| Ester (C=O) | C=O Stretch | 1700 - 1735 | Strong |

| Alkane (C-H) | C-H Stretch | 2850 - 2960 | Medium-Strong |

This table is generated based on established infrared spectroscopy correlation charts and data from related compounds. wvu.edupressbooks.publibretexts.org

Gel Permeation Chromatography (GPC) for Molecular Weight Determination

While this compound is a small molecule, it is a fundamental building block for medium-chain-length polyhydroxyalkanoates (mcl-PHAs). wiley.com Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC), is an essential analytical technique for characterizing these polymers. shimadzu.com GPC separates molecules based on their hydrodynamic volume, or size, in solution. shimadzu.com Larger molecules elute from the chromatography column faster than smaller molecules. shimadzu.com This allows for the determination of the molecular weight distribution of a polymer sample.

In the context of research on PHAs containing 3-hydroxyoctanoate units, GPC is used to measure several key parameters:

Number-average molecular weight (Mn): The total weight of all polymer molecules in a sample, divided by the total number of polymer molecules.

Weight-average molecular weight (Mw): An average that is more sensitive to the presence of high-molecular-weight molecules.

Polydispersity Index (PDI): The ratio of Mw/Mn, which provides a measure of the breadth of the molecular weight distribution in the polymer sample. wiley.com A PDI of 1.0 indicates a monodisperse sample where all polymer chains have the same length.

Research studies have utilized GPC to characterize various PHAs. For instance, a tacky, amorphous PHA produced by Pseudomonas chlororaphis HS21, which contained 3-hydroxyoctanoate monomers, was found to have a number average molecular weight (Mn) of 83,000 Da and a polydispersity index of 1.53. jmb.or.kr In another study, a novel PHA containing benzoyl groups alongside 3-hydroxyoctanoate units exhibited an Mn of 330,000 and an Mw of 1,300,000. jseb.jp These data are critical for understanding how the monomer composition and biosynthesis conditions affect the final properties of the biopolymer.

Table 2: Example GPC Data for PHAs Containing 3-Hydroxyoctanoate Monomers from Research Literature

| Polymer Source/Type | Number-Average Molecular Weight (Mn) (kDa) | Weight-Average Molecular Weight (Mw) (kDa) | Polydispersity Index (PDI) | Reference |

|---|---|---|---|---|

| PHA from P. chlororaphis HS21 | 83 | - | 1.53 | jmb.or.kr |

| PHA with benzoyl groups | 330 | 1,300 | 3.94 | jseb.jp |

This table presents illustrative data from different research contexts to show the application of GPC. jmb.or.krjseb.jpresearchgate.net

X-ray Diffraction and Crystal Structure Analysis (for related enzyme complexes)

X-ray diffraction (XRD) is a primary technique for determining the detailed three-dimensional atomic structure of molecules, including complex biological macromolecules like enzymes. biologiachile.cleolss.net While not typically used for a small molecule like this compound itself, XRD is invaluable for studying the enzymes involved in its metabolic pathways. Understanding the crystal structures of these enzymes provides profound insights into their catalytic mechanisms, substrate specificity, and how they recognize and process molecules like 3-hydroxyoctanoate. biologiachile.cl

Several enzymes related to the biosynthesis and metabolism of 3-hydroxyalkanoates have been characterized using X-ray crystallography:

3-Hydroxyacyl-CoA Dehydrogenases: These enzymes catalyze the reduction of 3-ketoacyl-CoA to 3-hydroxyacyl-CoA, a key step in fatty acid oxidation and PHA synthesis. nih.gov The crystal structure of 3-hydroxyacyl-CoA dehydrogenase from Rattus norvegicus has been solved, revealing the architecture of the active site. rcsb.org Similarly, the structure of (S)-3-hydroxybutyryl-CoA dehydrogenase from Clostridium butyricum has been determined in complex with its substrate and cofactor, elucidating the molecular basis for catalysis. nih.gov

Acetoacetyl-CoA Reductase (PhaB): This enzyme is crucial in the synthesis of poly(3-hydroxybutyrate) (P(3HB)). The crystal structure of PhaB from Ralstonia eutropha in a ternary complex with its substrate acetoacetyl-CoA and the cofactor NADP+ has been determined, offering a detailed view of substrate recognition and the catalytic mechanism. rcsb.org

Enoyl-CoA Hydratases: These enzymes are involved in the beta-oxidation pathway and the supply of (R)-3-hydroxyacyl-CoA monomers for PHA synthesis. The crystallization and preliminary X-ray analysis of (R)-specific enoyl-CoA hydratase 2 from Pseudomonas aeruginosa have been reported, paving the way for detailed structural studies. researchgate.net

These structural studies reveal common features, such as the Rossmann-fold domain for cofactor binding and specific tunnels or pockets that accommodate the acyl-CoA substrates, allowing researchers to understand how chain length and stereochemistry influence enzyme-substrate interactions. rcsb.orgnih.gov

High-Performance Liquid Chromatography (HPLC) for Enantiomeric Purity Assessment

This compound possesses a chiral center at the C3 position, meaning it exists as two non-superimposable mirror images, the (R) and (S) enantiomers. For many applications, particularly in polymer science and pharmacology, the enantiomeric purity of the compound is critical. High-Performance Liquid Chromatography (HPLC) is a premier technique for separating and quantifying these enantiomers to determine the enantiomeric excess (ee).

The separation of enantiomers by HPLC requires a chiral environment. This is typically achieved by using a chiral stationary phase (CSP), which is a column packed with a chiral material. The two enantiomers interact differently with the CSP, causing them to travel through the column at different rates and thus be separated.

In some cases, derivatization of the analyte is performed prior to HPLC analysis. For instance, a chiral alcohol like this compound can be reacted with a chiral derivatizing agent to form diastereomers. google.com These diastereomers have different physical properties and can be separated on a standard, non-chiral HPLC column. A similar strategy has been employed for methyl 3-hydroxybutanoate, where it was converted to its (R)-α-methoxy-α-trifluoromethylphenylacetate (MTPA) ester before HPLC analysis to determine its enantiomeric excess. orgsyn.org

Research has demonstrated the use of specific chiral columns for analyzing hydroxy esters. For example, a Chiralcel AD-H column has been successfully used for determining the optical purity of related hydroxybutanoate derivatives. acs.org The choice of mobile phase, typically a mixture of solvents like hexane (B92381) and isopropanol, and the flow rate are optimized to achieve the best separation. acs.orgmdpi.com

Table 3: Example HPLC Conditions for Enantiomeric Purity Analysis of Hydroxy Esters

| Analyte/Derivative | Column | Mobile Phase (v/v) | Detection | Reference |

|---|---|---|---|---|

| Methyl (2S,3R)-2-[(Benzoylamino)methyl]-3-hydroxybutanoate | Chiralcel AD-H | Hexane:Isopropanol (90:10) | UV (254 nm) | acs.org |

| Methyl 3-hydroxybutanoate (as MTPA ester) | YMC 003-3 SIL & 002-3 SIL | Ether:Hexane (1:5) | - | orgsyn.org |

This table shows representative conditions from the literature for analyzing chiral hydroxy esters, demonstrating the principles applied for this compound. orgsyn.orgacs.orgmdpi.com

Future Research Trajectories and Challenges for Methyl 3 Hydroxyoctanoate

Elucidation of Specific Molecular Mechanisms in Cellular Signaling

Recent studies have begun to uncover the role of 3-hydroxy fatty acids, including the family to which methyl 3-hydroxyoctanoate (B1259324) belongs, in cellular signaling processes. ufs.ac.za Elucidating the specific molecular mechanisms through which these molecules exert their effects is a critical area for future research.

Evidence suggests that 3-hydroxy fatty acids can act as signaling molecules in various biological contexts. For example, they have been implicated in microbial pathogenesis, where they can influence the interaction between microbes and their hosts. frontiersin.orgresearchgate.net In some cases, these molecules are considered secondary metabolites that can modulate host inflammatory responses. researchgate.net For instance, certain 3-hydroxy fatty acids can be converted by host enzymes into pro-inflammatory mediators. frontiersin.org

A significant challenge in this field is to identify the specific cellular receptors and downstream signaling pathways that are activated by methyl 3-hydroxyoctanoate. Research suggests that these molecules may impair processes like phagocytosis by suppressing the levels of certain proteins involved in cellular uptake. ufs.ac.zafrontiersin.org This anti-phagocytic activity could have implications for how pathogens evade the immune system. ufs.ac.zaresearchgate.net

Future research will likely involve a combination of molecular biology, cell biology, and biochemical approaches to dissect these signaling pathways. This could include identifying protein targets through techniques like affinity chromatography and proteomics, as well as using genetic tools to manipulate the expression of potential receptors and signaling components. Understanding these mechanisms could open up new avenues for therapeutic interventions, for example, by developing molecules that either mimic or block the signaling effects of this compound.

The table below summarizes some of the observed cellular effects and potential mechanisms of action for 3-hydroxy fatty acids.

| Biological Context | Observed Effect | Potential Molecular Mechanism |

| Microbial-Host Interaction | Impaired phagocytosis of microbial cells | Suppression of fetuin A-like amoebal protein |

| Inflammation | Production of pro-inflammatory mediators | Conversion to 3-hydroxy prostaglandins (B1171923) by host cyclooxygenase-2 |

| Cellular Protection | Increased resistance to hydrolytic enzymes | Shielding of cells from enzymatic degradation |

| Mitochondrial Function | Inhibition of β-oxidation and oxidative phosphorylation | Direct interaction with mitochondrial enzymes |

Further investigation into these areas will provide a more complete picture of the physiological and pathological roles of this compound and related compounds.

Advanced Tailoring of Polymer Properties for Biomedical Applications

The polymer derived from this compound, poly(3-hydroxyoctanoate) (P(3HO)), and its copolymers hold immense promise for a wide range of biomedical applications. westminster.ac.uknih.gov A key area of future research is the advanced tailoring of the properties of these polymers to meet the specific requirements of various medical devices and tissue engineering scaffolds. rsc.orgresearchgate.net

The versatility of PHAs stems from the ability to control their monomer composition, which in turn dictates their physical and mechanical properties. rsc.org For instance, medium-chain-length PHAs (mcl-PHAs) like P(3HO) are generally more flexible and have lower crystallinity compared to short-chain-length PHAs, making them suitable for soft tissue applications. nih.govmdpi.com By creating copolymers with different monomers, such as 3-hydroxyhexanoate (B1247844) or 3-hydroxydecanoate (B1257068), researchers can fine-tune properties like tensile strength, elongation at break, and degradation rate. mdpi.comscispace.com

One of the major challenges is to develop materials that not only possess the desired mechanical properties but are also highly biocompatible and promote favorable cellular responses. westminster.ac.ukwiley.com Studies have shown that P(3HO) is biocompatible and supports the adhesion and proliferation of various cell types, including cardiac and nerve cells. westminster.ac.uknih.gov Future work will focus on creating more sophisticated biomaterials by incorporating bioactive molecules, such as growth factors, or by modifying the polymer surface to enhance cell-material interactions. tandfonline.com

The development of advanced processing techniques is also crucial for fabricating complex three-dimensional scaffolds for tissue engineering. nih.govresearchgate.net Techniques like electrospinning can be used to create fibrous meshes that mimic the extracellular matrix, providing a supportive environment for tissue regeneration. nih.gov Blending P(3HO) with other biodegradable polymers is another strategy to create materials with a wider range of properties. nih.govwestminster.ac.uk

The table below provides an overview of the properties of P(3HO) and its copolymers and their potential biomedical applications.

| Polymer/Blend | Key Properties | Potential Biomedical Application |

| Poly(3-hydroxyoctanoate) (P(3HO)) | Biocompatible, flexible, low crystallinity | Cardiac tissue engineering, peripheral nerve grafts |

| P(3HO-co-3-hydroxyhexanoate) | Elastomeric, adjustable degradation rate | Heart valve leaflets, soft tissue scaffolds |

| P(3HO)/Poly(3-hydroxybutyrate) Blends | Tailorable mechanical and thermal properties | Medical films, drug delivery systems |

| P(3HO-co-3-hydroxydecanoate-co-3-hydroxydodecanoate) | Biocompatible, supports neural cell growth | Nerve tissue engineering, controlled drug delivery |

Continued research in this area will undoubtedly lead to the development of novel and highly effective biomaterials for a variety of clinical needs.

Expanding the Substrate Scope of Biocatalysts

A significant frontier in the production of this compound and related compounds is the expansion of the substrate scope of the biocatalysts involved in their synthesis. frontiersin.orgnih.gov The ability of enzymes, particularly PHA synthases (PhaC), to utilize a wider range of monomers is key to creating novel polyhydroxyalkanoates (PHAs) with diverse and tailored properties. mdpi.com

Naturally occurring PHA synthases are categorized into different classes based on their substrate specificity, with some preferring short-chain-length (scl) monomers and others medium-chain-length (mcl) monomers. tandfonline.comfrontiersin.org However, there is a growing interest in identifying and engineering synthases with broader substrate specificity that can incorporate a variety of monomers into the polymer chain. frontiersin.orgnih.gov This would allow for the creation of copolymers with unique combinations of properties that are not found in nature.

One approach to expanding the substrate scope is through protein engineering techniques such as site-directed mutagenesis and directed evolution. nih.govnih.gov By making specific changes to the amino acid sequence of a PHA synthase, researchers can alter its active site and, consequently, its substrate preference. nih.gov For example, mutations in the PhaC enzyme from Aeromonas caviae have been shown to enhance its ability to incorporate different monomers. nih.gov

Another strategy is to explore the vast microbial diversity for novel PHA synthases with unique properties. frontiersin.orgmdpi.com Metagenomic approaches, where genetic material is directly recovered from environmental samples, can be used to identify new enzymes without the need to culture the source organisms. mdpi.com This has the potential to uncover a wealth of biocatalysts with novel substrate specificities.

The table below lists some of the strategies being employed to expand the substrate scope of PHA synthases.

| Strategy | Approach | Desired Outcome |

| Protein Engineering | Site-directed mutagenesis, directed evolution, gene shuffling | Altered substrate specificity, enhanced catalytic efficiency, incorporation of novel monomers |

| Metagenomics | Screening of environmental DNA for novel phaC genes | Discovery of new PHA synthases with unique properties |

| Metabolic Engineering | Construction of novel biosynthetic pathways | Production of unusual PHA monomers in the host organism |

| Substrate Feeding | Supplying precursor molecules to the fermentation process | Incorporation of specific monomers into the PHA polymer |

The successful expansion of the substrate scope of these biocatalysts will be a critical step towards the production of a new generation of PHAs with precisely controlled properties, further broadening the potential applications of compounds like this compound.

Q & A

Basic: How is Methyl 3-hydroxyoctanoate synthesized and characterized for research use?

Answer: